molecular formula C10H10N2O B101331 5-Ethoxyquinoxaline CAS No. 18514-74-4

5-Ethoxyquinoxaline

Cat. No.: B101331
CAS No.: 18514-74-4
M. Wt: 174.2 g/mol
InChI Key: NDNKKBAVXKBWEZ-UHFFFAOYSA-N
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Description

5-Ethoxyquinoxaline is a heterocyclic organic compound characterized by a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4) and an ethoxy (-OCH₂CH₃) substituent at the 5-position. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol. Quinoxaline derivatives are renowned for their versatility in pharmaceutical, agrochemical, and materials science applications due to their electron-deficient aromatic system, which facilitates diverse reactivity and functionalization . The ethoxy group in this compound enhances solubility in organic solvents and may influence metabolic stability, making it a candidate for drug development .

Properties

CAS No.

18514-74-4

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

5-ethoxyquinoxaline

InChI

InChI=1S/C10H10N2O/c1-2-13-9-5-3-4-8-10(9)12-7-6-11-8/h3-7H,2H2,1H3

InChI Key

NDNKKBAVXKBWEZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=NC=CN=C21

Canonical SMILES

CCOC1=CC=CC2=NC=CN=C21

Synonyms

5-ETHOXY-QUINOXALINE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

The physicochemical properties, reactivity, and applications of quinoxaline derivatives vary significantly depending on substituents. Below is a detailed comparison of 5-Ethoxyquinoxaline with structurally analogous compounds, supported by data from safety sheets, research articles, and analytical guidelines.

Table 1: Comparative Analysis of Quinoxaline Derivatives

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Safety Profile
This compound Ethoxy (-OCH₂CH₃) at C5 C₁₀H₁₀N₂O 174.2 High organic solubility; potential pharmaceutical applications (e.g., kinase inhibitors) Likely skin/eye irritation risks (inferred from ethoxy-containing analogs)
5-Chloroquinoxaline Chloro (-Cl) at C5 C₈H₅ClN₂ 164.6 Moderate solubility; agrochemical intermediates (herbicides, fungicides) Respiratory hazards; requires inhalation precautions
7-Nitroquinoxaline Nitro (-NO₂) at C7 C₈H₅N₃O₂ 179.1 Low solubility; explosives precursor, fluorescent materials Toxic fumes upon heating; acute toxicity risks
Complex Nitro-Methoxy Derivative <sup>*</sup> Nitro (-NO₂) at C7; Methoxy-indolyl at C2 C₁₈H₁₄N₄O₃ 334.3 Specialized applications (e.g., optoelectronics, antitumor research) Limited safety data; potential mutagenicity concerns

<sup>*</sup> Example: 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline (CAS: 1380571-57-2).

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Solubility Electron-Donating Groups (e.g., Ethoxy): The ethoxy group in this compound increases electron density at the quinoxaline core, enhancing solubility in polar organic solvents like ethanol or DMSO. This property is advantageous in drug formulation . Electron-Withdrawing Groups (e.g., Chloro, Nitro): Chloro and nitro substituents reduce electron density, lowering solubility but improving thermal stability. For instance, 5-Chloroquinoxaline is used in agrochemicals due to its resistance to environmental degradation .

Applications Pharmaceuticals: Ethoxy and methoxy derivatives are prioritized for their bioavailability and metabolic stability. In contrast, nitro-substituted quinoxalines are more common in materials science due to their electron-accepting properties . Agrochemicals: Chloro derivatives dominate due to their cost-effectiveness and persistence in biological systems .

Nitro Derivatives: Emit hazardous fumes (e.g., NOₓ) under thermal stress, demanding controlled environments for use .

Analytical Considerations

Substituent identification in quinoxaline derivatives relies on advanced analytical methods, such as HPLC-MS and NMR spectroscopy, to distinguish functional groups (e.g., ethoxy vs. methoxy) and assess purity . Regulatory guidelines emphasize substance-specific testing for articles containing quinoxalines, particularly those intended for consumer products .

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